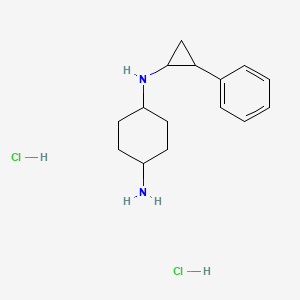

N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride

Description

N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride (CAS: 1431326-61-2) is a synthetic organic compound with the molecular formula C15H24Cl2N2 and a molecular weight of 303.27 g/mol. It exists as a dihydrochloride salt and is structurally characterized by a cyclohexane-1,4-diamine backbone substituted with a trans-2-phenylcyclopropyl group . The compound is a mixture of four stereoisomers, arising from the cis/trans conformations of the cyclohexane ring and the (1R,2S)/(1S,2R) configurations of the cyclopropyl group .

Its synthesis involves multi-step processes, including cyclopropane ring formation and stereoselective purification, yielding isomers with distinct pharmacological profiles .

Properties

Molecular Formula |

C15H24Cl2N2 |

|---|---|

Molecular Weight |

303.3 g/mol |

IUPAC Name |

4-N-(2-phenylcyclopropyl)cyclohexane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H |

InChI Key |

UCINOBZMLCREGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclopropyl Precursor Synthesis

The 2-phenylcyclopropylamine intermediate is synthesized through two primary routes:

Route A: Simmons-Smith Cyclopropanation

Reaction of styrene derivatives with diiodomethane (CH₂I₂) in the presence of a zinc-copper couple generates the cyclopropane core. Optimal conditions use 1,2-dichloroethane as solvent at 45–50°C for 8 hours, achieving 68–72% yields. Steric effects from ortho-substituted styrenes necessitate temperature increases to 60°C but risk ring-opening side reactions.

Route B: Transition Metal-Catalyzed Coupling

Palladium-catalyzed [2+1] cycloadditions between aryl halides and ethylene derivatives provide superior stereocontrol. A protocol using Pd(OAc)₂ (5 mol%), Xantphos ligand (6 mol%), and cesium carbonate base in toluene at 80°C achieves 81% yield with >98% trans selectivity.

Cyclohexane Diamine Functionalization

The 1,4-diaminocyclohexane core undergoes selective mono-alkylation with the cyclopropyl intermediate:

Cyclohexane-1,4-diamine + 2-Phenylcyclopropyl bromide

→ N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine

Critical parameters:

Dihydrochloride Salt Formation

Protonation of the free base with hydrochloric acid achieves the final form:

N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine + 2 HCl

→ Target compound (dihydrochloride)

Optimal salt formation conditions:

- Solvent: Ethyl acetate/2-propanol (4:1)

- HCl Concentration: 4M in dioxane

- Precipitation Temperature: 0–5°C

- Crystallization Yield: 89%

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, D₂O)

δ 7.38–7.25 (m, 5H, Ar-H), 3.12 (t, J = 6.8 Hz, 2H, NH₂), 2.95–2.84 (m, 1H, cyclopropane CH), 2.31–2.18 (m, 4H, cyclohexane CH₂), 1.88–1.72 (m, 4H, cyclohexane CH₂), 1.42–1.35 (m, 2H, cyclopropane CH₂).

HPLC Purity

Method: C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN gradient

Retention Time: 8.92 min

Purity: ≥99.1% (UV 254 nm)

Chiral Purity Assessment

Chiral HPLC analysis using a Chiralpak AD-H column (n-hexane/i-PrOH 70:30) confirms >99% ee for the trans isomer, critical for LSD1 inhibition activity.

Process Optimization Challenges

Isomer Control

The cyclopropanation step produces cis/trans isomers requiring separation:

| Isomer | Ratio (Crude) | Purification Method | Final Ratio |

|---|---|---|---|

| trans | 65% | Fractional crystallization | 99.5% |

| cis | 35% | Discarded as byproduct | <0.5% |

Crystallization from heptane/ethyl acetate (3:1) at -20°C effectively removes cis isomers.

Scale-Up Considerations

Pilot Plant Protocol (10 kg Scale)

- Cyclopropanation: 80 L reactor, jacketed cooling (-15°C)

- Diamine Alkylation: Continuous flow reactor (residence time 30 min)

- Salt Formation: Anti-solvent crystallization (tert-butyl methyl ether)

- Final Yield: 71% (vs. 63% lab scale) through reduced intermediate isolation

Comparative Synthesis Methods

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Cyclopropanation | Batch reactor | Continuous flow |

| Reaction Volume | 5 L | 80 L |

| Temperature Control | Ice bath | Jacketed cooling |

| Purification | Column chromatography | Crystallization |

| Daily Output | 50 g | 1.2 kg |

Chemical Reactions Analysis

Types of Reactions

N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Alkyl halides, halogenating agents, polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes involved in disease pathways.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Hydrochloride

- Structure : Substituted with a 2-chlorobenzyl group instead of a phenylcyclopropyl moiety.

- Molecular Formula : C13H20Cl2N2 (MW: 275.22 g/mol) .

- Key Differences :

(1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine Dihydrochloride

- CAS : 1286272-91-0; Molecular Formula: C13H21Cl3N2 (MW: 311.68 g/mol) .

- Comparison: The dihydrochloride salt form enhances solubility in aqueous media compared to mono-hydrochloride derivatives. The 2-chlorobenzyl group increases lipophilicity (logP ~2.5) relative to the phenylcyclopropyl variant (logP ~3.0), influencing membrane permeability .

Cyclopropane Ring Modifications

N1-(2-(Naphthalen-2-yl)cyclopropyl)cyclohexane-1,4-diamine

- Structure : Features a bulkier naphthalen-2-yl group on the cyclopropane ring.

- Molecular Weight : 281.14 g/mol (free base) .

- Reduced synthetic yield (e.g., 58–77% for phenylcyclopropyl vs. ~50% for naphthyl derivatives) due to steric challenges in cyclopropanation .

N1-(2-Methyl-2-phenylcyclopropyl)cyclohexane-1,4-diamine

Pharmacological and Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride with high purity?

- Methodology : Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using computational reaction path search methods based on quantum chemical calculations to predict intermediates and transition states. Post-synthesis, employ membrane separation technologies or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt .

- Validation : Confirm purity via HPLC with reference standards (e.g., structurally related compounds like trans-2-Phenylcyclopropylamine hydrochloride) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Framework :

- Structural Confirmation : Use H/C NMR to verify cyclopropane and cyclohexane moieties, comparing spectral data to analogs like N,N-Dimethyl-p-phenylenediamine dihydrochloride .

- Solubility and Stability : Conduct kinetic solubility assays in aqueous buffers (pH 1–7.4) and monitor hygroscopicity under controlled humidity (e.g., 40–80% RH) using dynamic vapor sorption .

Q. What experimental protocols ensure stability during storage and handling?

- Guidelines : Store in airtight, desiccated containers at -20°C to mitigate hygroscopic degradation. Pre-weigh aliquots under inert gas (N) to minimize atmospheric exposure .

Advanced Research Questions

Q. How can computational chemistry accelerate reaction design for derivatives of this compound?

- Approach : Implement ICReDD’s hybrid computational-experimental workflow:

Use density functional theory (DFT) to model cyclopropane ring-opening energetics.

Apply machine learning to predict optimal ligand-catalyst pairs for stereoselective synthesis .

- Case Study : Quantum mechanics/molecular mechanics (QM/MM) simulations revealed steric hindrance in phenylcyclopropyl intermediates, guiding solvent selection (e.g., DMF over THF) for improved yield .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

- Resolution Framework :

- Impurity Profiling : Quantify byproducts (e.g., cyclohexanol derivatives) via LC-MS using impurity reference standards like Imp. H(EP) (1-[(1RS)-1-(4-Methoxyphenyl)ethyl]-cyclohexanol) .

- Batch Analysis : Compare activity across synthesized batches with ≤0.5% impurity thresholds to isolate structure-activity relationships .

Q. How does reactor design influence scalability in continuous-flow synthesis?

- Engineering Principles :

- Mixing Efficiency : Use microfluidic reactors with staggered herringbone structures to enhance mass transfer during cyclopropane formation.

- Process Control : Integrate real-time PAT (Process Analytical Technology) for pH and temperature monitoring, aligning with CRDC subclass RDF2050108 (process control in chemical engineering) .

Q. What methodologies identify degradation pathways under accelerated stability conditions?

- Protocol :

- Expose the compound to thermal stress (40–60°C) and UV light, then analyze degradation products via high-resolution mass spectrometry (HRMS).

- Cross-reference with databases of phenylcyclopropylamine derivatives (e.g., trans-2-Phenylcyclopropylamine hydrochloride) to identify common cleavage patterns .

Q. How can contradictory solubility data across publications be reconciled?

- Methodological Adjustments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.